molecular formula C11H12F3NO B11723322 (3R)-3-[4-(trifluoromethyl)phenyl]morpholine

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B11723322
M. Wt: 231.21 g/mol
InChI Key: CKCJOQMDMYPVKX-JTQLQIEISA-N
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Description

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[4-(trifluoromethyl)phenyl]morpholine typically involves the reaction of morpholine with a trifluoromethyl-substituted benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic addition to the benzaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like crystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, ketones, and carboxylic acids .

Scientific Research Applications

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-3-[4-(trifluoromethyl)phenyl]morpholine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-[4-(trifluoromethyl)phenyl]piperidine
  • (3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine
  • (3R)-3-[4-(trifluoromethyl)phenyl]azetidine

Uniqueness

Compared to similar compounds, (3R)-3-[4-(trifluoromethyl)phenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1

InChI Key

CKCJOQMDMYPVKX-JTQLQIEISA-N

Isomeric SMILES

C1COC[C@H](N1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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